3,4-Dichloronitrobenzene
Overview
Description
3,4-Dichloronitrobenzene is an organic compound with the molecular formula C6H3Cl2NO2. It is a yellow to brown crystalline solid that is used as an intermediate in the synthesis of various chemicals, including agrochemicals, pharmaceuticals, and dyes . This compound is known for its strong fumigant odor and is insoluble in water but soluble in most organic solvents .
Mechanism of Action
Target of Action
3,4-Dichloronitrobenzene (3,4-DCNB) is primarily targeted by a class of enzymes known as Rieske nonheme iron dioxygenases . These enzymes play a crucial role in the initial steps of the degradation process of 3,4-DCNB .
Mode of Action
The Rieske nonheme iron dioxygenase initiates the degradation of 3,4-DCNB by catalyzing a dihydroxylation reaction . This reaction results in the production of ring-cleavage intermediates 4-chlorocatechol and 4-bromocatechol . The specific interaction between the enzyme and 3,4-DCNB is crucial for the degradation process .
Biochemical Pathways
The degradation of 3,4-DCNB proceeds via a series of biochemical reactions. After the initial dihydroxylation by the Rieske nonheme iron dioxygenase, a chlorocatechol 1,2-dioxygenase converts 4-chlorocatechol and 4-bromocatechol into the corresponding halomuconic acids . These acids are then gradually incorporated into the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
It’s known that 3,4-dcnb is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of the enzymes on 3,4-DCNB is the degradation of this compound into less harmful substances that can be incorporated into the TCA cycle . This process is crucial for the detoxification of 3,4-DCNB, a compound known to be an environmental pollutant .
Action Environment
The degradation of 3,4-DCNB is influenced by environmental factors. For instance, the presence of pyridine has been shown to affect the rate of hydrogenation of the nitro compound . Additionally, the degradation process is more efficient under certain conditions, such as a gradient-free flow regime . The ability of bacteria to degrade 3,4-DCNB provides a strong selective advantage in habitats contaminated with mixtures of chloronitrobenzenes .
Biochemical Analysis
Biochemical Properties
3,4-Dichloronitrobenzene interacts with various enzymes and proteins in biochemical reactions. For instance, a Rieske nonheme iron dioxygenase initiates the degradation of this compound . This enzyme catalyzes the conversion of this compound to 3,4-dichlorocatechol .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The Rieske nonheme iron dioxygenase catalyzes the conversion of this compound to 3,4-dichlorocatechol . This is a key step in the molecular mechanism of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the hydrogenation of this compound over a Pt/C catalyst, experimental data showed the uptake of the nitro compound, accumulation of intermediate products, and generation of the corresponding amine compound .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The Rieske nonheme iron dioxygenase initiates the degradation of this compound, leading to the formation of 3,4-dichlorocatechol . This compound then enters the metabolic pathways of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloronitrobenzene is typically synthesized through the nitration of 1,2-dichlorobenzene using mixed acid (a combination of nitric acid and sulfuric acid) at temperatures ranging from 35 to 60°C . The reaction yields a mixture of 3-nitro and 4-nitro isomers, which are then separated by crystallization .
Industrial Production Methods: An alternative industrial method involves the use of a solid acid catalyst, such as p-toluenesulfonic acid. In this process, 1,2-dichlorobenzene is mixed with the catalyst, and 98% concentrated nitric acid is added dropwise. The nitration reaction is carried out at a controlled temperature, followed by solid-liquid separation to obtain crude this compound. The crude product is then neutralized with sodium hydroxide, washed with water, and purified to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloronitrobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3,4-dichloroaniline using hydrogenation over a platinum or palladium catalyst.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by a nucleophile.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions for nucleophilic aromatic substitution.
Major Products:
Scientific Research Applications
3,4-Dichloronitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichloronitrobenzene
- 2,4-Dichloronitrobenzene
- 2,5-Dichloronitrobenzene
Comparison: 3,4-Dichloronitrobenzene is unique in its structural configuration, which influences its reactivity and the types of reactions it undergoes. For example, the position of the chlorine and nitro groups in this compound makes it more suitable for certain types of nucleophilic aromatic substitution reactions compared to its isomers . Additionally, the crystallization zone of this compound is smaller than that of 2,3-dichloronitrobenzene, making it easier to separate from solutions .
Properties
IUPAC Name |
1,2-dichloro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
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InChI Key |
NTBYINQTYWZXLH-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H3Cl2NO2 | |
Record name | 3,4-DICHLORONITROBENZENE | |
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Record name | 1,2-DICHLORO-4-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID8024999 | |
Record name | 3,4-Dichloronitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
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Physical Description |
3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS. | |
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Record name | 3,4-Dichloronitrobenzene | |
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Boiling Point |
491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C | |
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Flash Point |
255 °F (NTP, 1992), 124 °C | |
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Solubility |
less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none | |
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Density |
1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³ | |
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Vapor Density |
6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Impurities |
1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w) | |
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Color/Form |
Needles from alcohol, SOLID | |
CAS No. |
99-54-7 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
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Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 3,4-dichloronitrobenzene?
A1: this compound can be synthesized through several methods:
- Direct Nitration of o-Dichlorobenzene: This method involves nitrating 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. [] This approach is cost-effective but may lead to the formation of isomers as byproducts. []
- Chlorination of p-Chloronitrobenzene: This approach utilizes p-chloronitrobenzene as a starting material and employs ferric trichloride as a catalyst. [] Continuous kettle-type reactions are often preferred for industrial-scale production due to their efficiency. []
Q2: What are the challenges associated with the synthesis of this compound?
A2: A common challenge is the formation of isomers, particularly during the direct nitration of o-dichlorobenzene. [] Achieving high selectivity towards this compound requires optimizing reaction parameters like temperature and reagent ratios. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H3Cl2NO2, and its molecular weight is 192.00 g/mol.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Various spectroscopic techniques are employed for characterizing this compound, including:
- Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique helps determine the field gradient directions, asymmetry parameter, and C-Cl bond characters in this compound. []
- Infrared (IR) Spectroscopy: IR spectroscopy aids in identifying functional groups and characterizing the structure of this compound. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of this compound from complex mixtures. [, , ]
Q5: What are the primary applications of this compound?
A5: this compound serves as a crucial intermediate in synthesizing various compounds, including:
- 3,4-Dichloroaniline: This compound is a valuable building block for manufacturing pharmaceuticals, agrochemicals, and dyes. [, , , , , ]
- 2,6-Dichlorofluorobenzene: This compound finds use in synthesizing various pharmaceuticals and agrochemicals. []
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This compound is utilized in synthesizing specialized polymers and materials. []
Q6: What is the significance of the catalytic hydrogenation of this compound?
A6: Catalytic hydrogenation is a key reaction for converting this compound to 3,4-dichloroaniline. [, , , , , , ] This reaction requires careful selection of catalysts and reaction conditions to achieve high selectivity and prevent unwanted dechlorination. [, , , , , , ]
Q7: How does solvent polarity influence the hydrogenation of this compound?
A7: Solvent polarity significantly impacts the hydrogenation rate and selectivity. [] Polar solvents tend to increase the hydrogenation rate but can also lead to increased dehalogenation, resulting in the formation of 3-chloroaniline and 4-chloroaniline as byproducts. []
Q8: What are the environmental concerns associated with this compound?
A8: this compound is considered an environmental pollutant. [] Its release into the environment, primarily through industrial wastewater, raises concerns due to its potential toxicity and persistence.
Q9: How do microorganisms contribute to the degradation of this compound?
A9: Certain bacterial strains, such as Diaphorobacter sp. strain JS3050, can utilize this compound as a sole source of carbon, nitrogen, and energy. [] This strain employs a specific enzymatic pathway to degrade this compound, highlighting the potential for bioremediation strategies. []
Q10: What factors influence the solubility of this compound?
A10: The solubility of this compound is affected by:
- Temperature: Solubility generally increases with increasing temperature. [, ]
- Solvent: It exhibits varying solubility in different organic solvents. For instance, its solubility is higher in alcohols like methanol and ethanol compared to hydrocarbons like hexane and heptane. [, ]
Q11: How is computational chemistry applied in this compound research?
A11: Computational methods are valuable for:
- Predicting Crystal Structures: By calculating the energy of different possible crystal structures, researchers have been able to predict and understand the solid-state behavior of this compound and its isomers. []
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models, correlating molecular descriptors with reactivity, help predict the behavior of this compound and similar compounds in various chemical reactions and environmental processes. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.